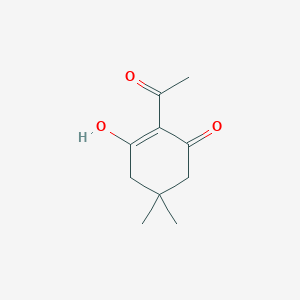

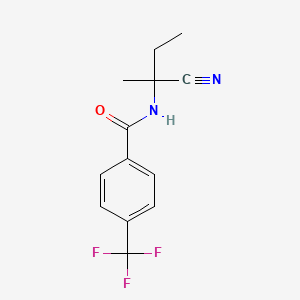

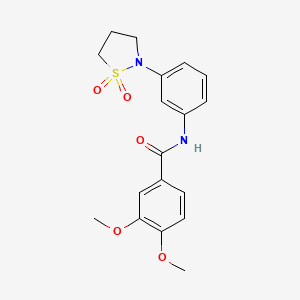

![molecular formula C15H19N5O5S B2662951 3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide CAS No. 2034338-81-1](/img/structure/B2662951.png)

3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H19N5O5S and its molecular weight is 381.41. The purity is usually 95%.

BenchChem offers high-quality 3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sulfhydryl Reagent Application

Methyl methanesulfonothioate (MMTS), closely related to the chemical , is used as a sulfhydryl reagent, particularly in inactivating D-3-hydroxybutyrate dehydrogenase. This suggests potential interactions with amino groups, highlighting caution in its use where unwanted reactions with amines might occur (Kluger & Tsui, 1980).

Synthesis of Pyrrolidines

The reaction of lithiated (phenylsulfonyl)methane with N-diphenylphosphinylaziridines, followed by acylation, reduction, and cyclisation, leads to the high-yield synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines. This indicates the utility of related compounds in synthesizing complex pyrrolidine derivatives (Craig, Jones & Rowlands, 2000).

Oxidation of Dihydropyridines

A combination of methanesulfonic acid and sodium nitrite, involving wet SiO2, is an effective oxidizing agent for converting 1,4-dihydropyridines to pyridine derivatives. This demonstrates the compound's role in facilitating chemical transformations under mild conditions (Niknam et al., 2006).

Ionic Liquid and Bi-functional Catalyst

Nicotinum methane sulfonate, a derivative of the compound, serves as a novel, mild, and efficient ionic liquid with dual acid and base functional groups. It shows excellent catalytic activity in synthesizing 2-amino-3-cyanopyridines, highlighting its potential as a recyclable and reusable catalyst (Tamaddon & Azadi, 2018).

Synthesis of Renal Disease Agent

A synthesis pathway for a chronic renal disease agent involving a derivative of the compound emphasizes its role in the development of pharmaceutical agents. This process, which includes regioselective chlorination and condensation, is essential for large-scale drug production (Ikemoto et al., 2000).

Green Metric Evaluation

The synthesis of pyridine derivatives like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole production, demonstrates environmental considerations in chemical synthesis. This includes evaluating green metrics like atom economy and E-factor (Gilbile, Bhavani & Vyas, 2017).

Methanesulfonic Acid as Industrial Reactant

Methanesulfonic acid, a related compound, is used in the direct formation of methanesulfonic acid from methane and sulfur trioxide. This showcases its potential in industrial applications for producing value-added products from methane (Díaz-Urrutia & Ott, 2019).

Neutrophil Elastase Inhibition

A derivative of the compound, AZD9668, is a novel oral inhibitor of neutrophil elastase. This enzyme plays a crucial role in respiratory diseases, indicating the compound's potential in medical applications (Stevens et al., 2011).

Propiedades

IUPAC Name |

3-methylsulfonyl-2-oxo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O5S/c1-26(24,25)20-6-5-19(15(20)23)14(22)17-9-11-7-12(10-16-8-11)18-4-2-3-13(18)21/h7-8,10H,2-6,9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAHJORSZLRJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

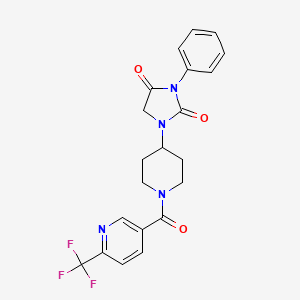

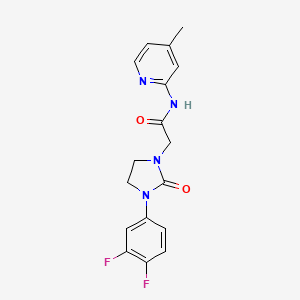

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea](/img/structure/B2662870.png)

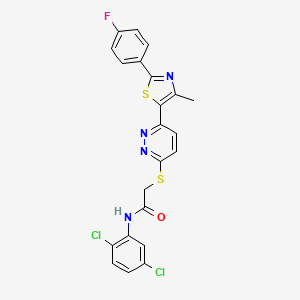

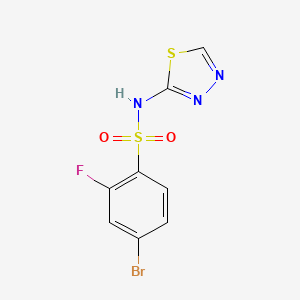

![2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2662880.png)

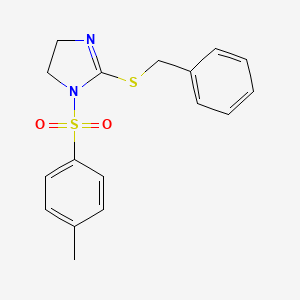

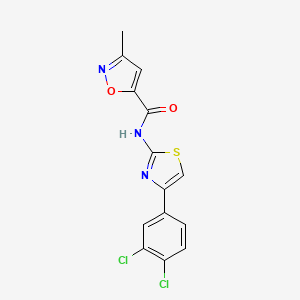

![Azepan-1-yl-[2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinolin-3-yl]-methanone](/img/structure/B2662883.png)